molecular formula C10H9NS B154493 4-Methyl-2-phenylthiazole CAS No. 1826-17-1

4-Methyl-2-phenylthiazole

Cat. No.: B154493
CAS No.: 1826-17-1
M. Wt: 175.25 g/mol
InChI Key: IPOHWQDCODUHTD-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylthiazole is an organic compound with the molecular formula C10H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Methyl-2-phenylthiazole is a thiazole derivative that has been reported to possess various pharmacological activities .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor signaling . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their targets . For instance, some thiazole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their chemical structure and the specific metabolic enzymes present in the body.

Result of Action

This compound has been reported to possess anticancer activity . Specifically, it has shown growth inhibitory potency in liver HepG2 cancer cell line . The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylthiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide can yield this compound . The reaction typically requires heating under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4-Methyl-2-phenylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Phenylthiazole: Lacks the methyl group at the 4-position.

    4-Methylthiazole: Lacks the phenyl group at the 2-position.

    2-Methylthiazole: Has a methyl group at the 2-position instead of the phenyl group.

Uniqueness: 4-Methyl-2-phenylthiazole is unique due to the presence of both a methyl group at the 4-position and a phenyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHWQDCODUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338903
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-17-1
Record name 4-Methyl-2-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHYL-2-PHENYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?

A1: A frequent starting point for synthesizing this compound derivatives is the commercially available this compound-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.

Q2: Can you provide an example of a specific derivative and its synthesis?

A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific this compound modifications.

Q3: How do structural modifications on the this compound scaffold influence biological activity?

A3: Research indicates that even small changes to the this compound core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []

Q4: What analytical techniques are commonly employed to characterize these compounds?

A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized this compound derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []

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